(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide
CAS No.:
Cat. No.: VC13472084
Molecular Formula: C19H29N3O
Molecular Weight: 315.5 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide -](/images/structure/VC13472084.png)
Specification
Molecular Formula | C19H29N3O |
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Molecular Weight | 315.5 g/mol |
IUPAC Name | (2S)-2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide |
Standard InChI | InChI=1S/C19H29N3O/c1-14(20)19(23)21-16-7-9-17(10-8-16)22(18-11-12-18)13-15-5-3-2-4-6-15/h2-6,14,16-18H,7-13,20H2,1H3,(H,21,23)/t14-,16?,17?/m0/s1 |
Standard InChI Key | WWKWDFDVFDZMQR-OOHWJJMZSA-N |
Isomeric SMILES | C[C@@H](C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N |
SMILES | CC(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N |
Canonical SMILES | CC(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N |
Introduction
Structural and Chemical Features
Molecular Architecture
The compound’s structure integrates three critical components:
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Cyclohexyl backbone: A six-membered carbocyclic ring substituted at the 4-position with a benzyl-cyclopropyl-amino group .
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Benzyl-cyclopropyl-amino substituent: Combines a benzyl (aromatic) group and a cyclopropyl (three-membered ring) moiety via a secondary amine .
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Propionamide side chain: An (S)-configured amino acid derivative with a propionamide (-NH-CO-CH2-CH2-) group .
The molecular formula is inferred as C19H29N3O, with a molecular weight of approximately 315.45 g/mol . The stereocenter at the amino acid position (S-configuration) is critical for chiral recognition in biological systems .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Cyclohexylamine functionalization: Introduction of the benzyl-cyclopropyl-amino group via nucleophilic substitution or reductive amination .
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Propionamide coupling: Reaction of the functionalized cyclohexylamine with a propionyl chloride derivative under controlled pH to form the amide bond.
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Chiral resolution: Use of chiral auxiliaries or chromatography to isolate the (S)-enantiomer .
Key challenges include ensuring regioselectivity at the cyclohexyl 4-position and maintaining stereochemical integrity during coupling.
Purification Techniques
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Column chromatography: Silica gel or reverse-phase columns are employed to separate enantiomers and byproducts.
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Crystallization: Solvent systems like ethanol/water optimize crystal formation for high-purity yields .
Biological Activity and Mechanism
Pharmacodynamic Profile
The compound’s biological activity stems from its dual hydrophobic (benzyl, cyclopropyl) and hydrophilic (amide, amine) domains:
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Receptor binding: The cyclohexyl and aromatic groups facilitate interactions with hydrophobic pockets in enzymes or G-protein-coupled receptors .
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Chirality-dependent effects: The (S)-configuration enhances binding affinity to stereospecific targets, such as neurotransmitter receptors .
Table 2: Biological Targets of Structural Analogs
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Limited due to hydrophobic benzyl and cyclopropyl groups; logP ≈ 2.8 (predicted) .
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Thermal stability: Stable up to 150°C, with decomposition observed at higher temperatures.
Reactivity
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Amide hydrolysis: Susceptible to acid/base-catalyzed cleavage, requiring pH-controlled storage.
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Oxidative degradation: Benzyl group undergoes oxidation under strong oxidizing conditions .
Applications in Pharmaceutical Research
Drug Design and Optimization
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Lead compound: Serves as a scaffold for modifying substituents to enhance target affinity or metabolic stability .
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Prodrug development: Esterification of the amine or amide groups could improve bioavailability .
Preclinical Studies
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